

An In-Depth Technical Guide to the Chemical Properties of Tetrahydrofuran-2-carbaldehyde

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Compound of Interest

Compound Name: tetrahydrofuran-2-carbaldehyde

Cat. No.: B1329454

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **tetrahydrofuran-2-carbaldehyde**, a versatile heterocyclic aldehyde. The document details its physical characteristics, spectroscopic signature, and chemical reactivity. Experimental protocols for the determination of key properties and for characteristic reactions are provided, alongside safety and handling information. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize or intend to utilize this compound in their work.

Introduction

Tetrahydrofuran-2-carbaldehyde, also known as 2-formyltetrahydrofuran, is a five-membered heterocyclic compound containing a tetrahydrofuran ring substituted with an aldehyde group at the 2-position. Its chemical structure combines the features of a cyclic ether and an aldehyde, rendering it a molecule with a unique profile of reactivity and utility. The chiral center at the C2 position also makes it a valuable building block in asymmetric synthesis. This guide aims to consolidate the available data on its chemical properties to facilitate its effective and safe use in a laboratory and industrial setting.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **tetrahydrofuran-2-carbaldehyde** is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: Physical and Chemical Properties of **Tetrahydrofuran-2-carbaldehyde**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ O ₂	[1] [2] [3] [4] [5]
Molecular Weight	100.12 g/mol	[1] [2]
Appearance	Liquid	[6]
Boiling Point	~142 °C (estimated)	
Density	~1.0874 g/cm ³ (estimated)	
Refractive Index	~1.4366 (estimated)	
CAS Number	7681-84-7	[1] [4] [5] [6]

Spectroscopic Data

The spectroscopic data provides a fingerprint for the identification and characterization of **tetrahydrofuran-2-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific high-resolution spectra for **tetrahydrofuran-2-carbaldehyde** are not readily available in public databases, the expected chemical shifts and coupling constants can be inferred from the analysis of related structures, such as tetrahydrofuran and substituted furan-2-carbaldehydes.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- ¹H NMR: The proton spectrum is expected to show a complex pattern of multiplets for the protons on the tetrahydrofuran ring. The aldehydic proton will appear as a singlet or a doublet at a downfield chemical shift, typically in the range of 9-10 ppm. The proton at the C2 position, being adjacent to both the oxygen atom and the aldehyde group, will also be shifted downfield.

- ^{13}C NMR: The carbon spectrum will show five distinct signals. The carbonyl carbon of the aldehyde group will have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the tetrahydrofuran ring will appear in the aliphatic region, with the C2 and C5 carbons being the most deshielded due to their proximity to the oxygen atom.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of **tetrahydrofuran-2-carbaldehyde** is characterized by the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This peak is typically observed in the region of 1720-1740 cm^{-1} . Other significant absorptions include the C-H stretching vibrations of the aldehyde and the aliphatic ring, and the C-O stretching vibration of the ether linkage.[11][12][13][14]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M^+) for **tetrahydrofuran-2-carbaldehyde** would be observed at m/z 100. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom ($\text{M}-1$) and the loss of the formyl group ($\text{M}-29$). The fragmentation of the tetrahydrofuran ring would also contribute to the overall spectrum.[15][16]

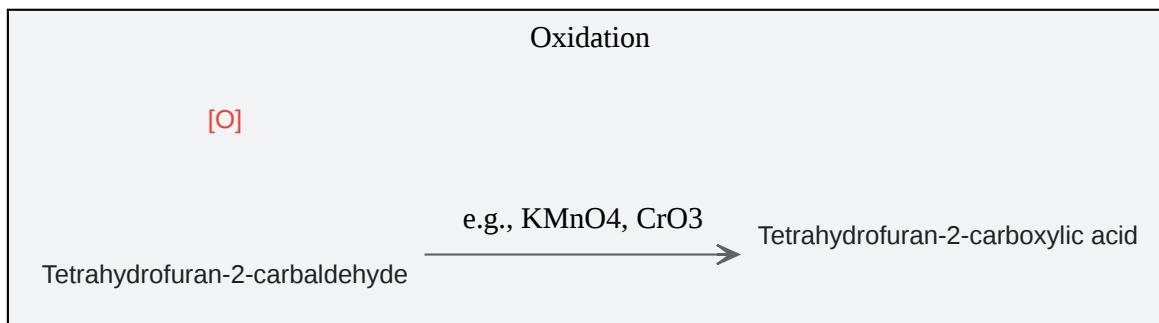
Chemical Reactivity

The chemical reactivity of **tetrahydrofuran-2-carbaldehyde** is dominated by the aldehyde functional group, making it susceptible to nucleophilic attack at the carbonyl carbon and oxidation. The tetrahydrofuran ring is generally stable but can undergo ring-opening under certain acidic conditions.

Oxidation

Aldehydes are readily oxidized to carboxylic acids. **Tetrahydrofuran-2-carbaldehyde** can be oxidized to tetrahydrofuran-2-carboxylic acid using various oxidizing agents.[17][18][19][20][21]

Reaction Scheme: Oxidation to Carboxylic Acid



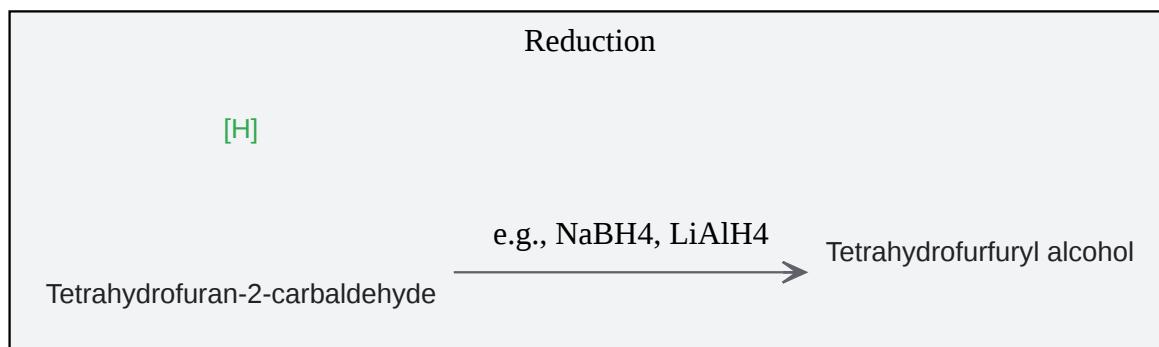
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Caption: Oxidation of **tetrahydrofuran-2-carbaldehyde**.

Reduction

The aldehyde group can be reduced to a primary alcohol. Reduction of **tetrahydrofuran-2-carbaldehyde** yields tetrahydrofurfuryl alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[\[22\]](#) [\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Reaction Scheme: Reduction to Alcohol



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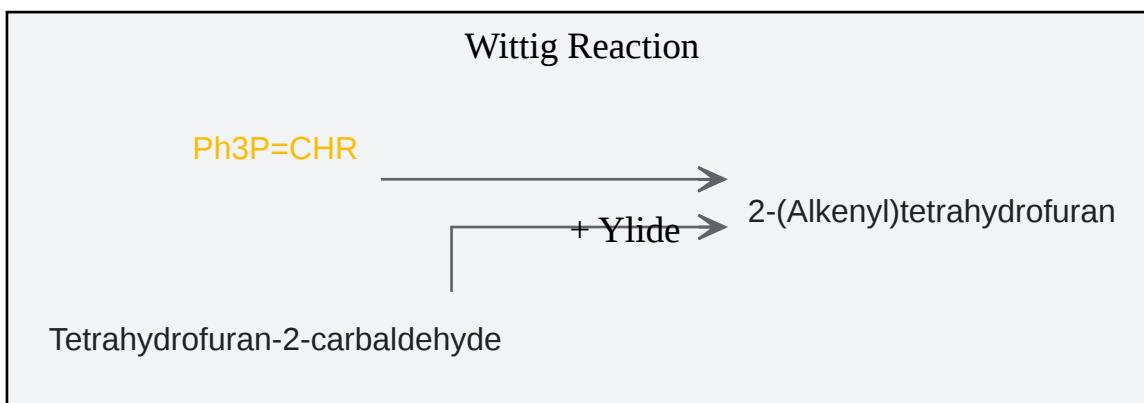
Caption: Reduction of **tetrahydrofuran-2-carbaldehyde**.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.

Tetrahydrofuran-2-carbaldehyde can react with a phosphorus ylide (Wittig reagent) to form a 2-vinyltetrahydrofuran derivative. The stereochemical outcome of the reaction depends on the nature of the ylide used.[1][4][5][15][23][27][28][29]

Reaction Scheme: Wittig Reaction



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Caption: Wittig reaction of **tetrahydrofuran-2-carbaldehyde**.

Acid and Base Catalyzed Reactions

Under acidic conditions, the tetrahydrofuran ring can be susceptible to ring-opening reactions. [6][30] The aldehyde group can participate in various acid- or base-catalyzed reactions, such as acetal formation and aldol condensation.[31][32]

Experimental Protocols

Detailed experimental protocols are essential for the safe and successful execution of chemical transformations.

Protocol for the Oxidation to Tetrahydrofuran-2-carboxylic acid

This protocol is a general procedure for the oxidation of an aldehyde to a carboxylic acid and should be adapted and optimized for **tetrahydrofuran-2-carbaldehyde**.

Materials:

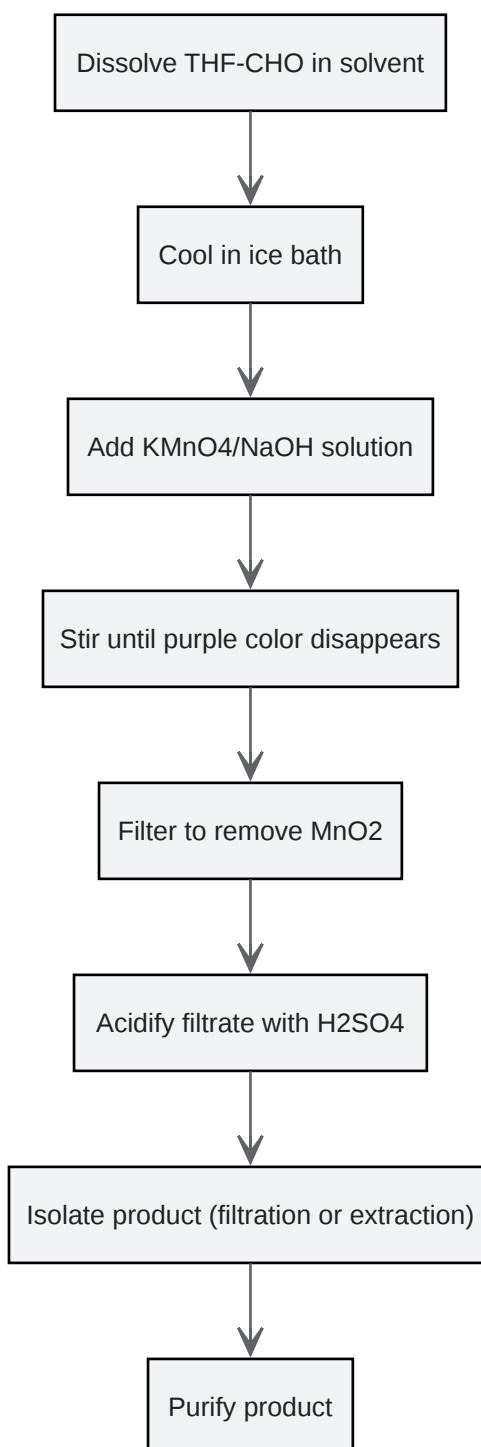
- **Tetrahydrofuran-2-carbaldehyde**
- Potassium permanganate (KMnO_4)
- Sodium hydroxide (NaOH)
- Sulfuric acid (H_2SO_4)
- Sodium bisulfite (NaHSO_3)
- Diethyl ether
- Distilled water

Procedure:

- Dissolve **tetrahydrofuran-2-carbaldehyde** in a suitable solvent (e.g., water or a mixture of acetone and water).
- Cool the solution in an ice bath.
- Slowly add a solution of potassium permanganate in aqueous sodium hydroxide to the cooled aldehyde solution with vigorous stirring.
- Continue stirring until the purple color of the permanganate has disappeared.
- Filter the reaction mixture to remove the manganese dioxide precipitate.
- Acidify the filtrate with dilute sulfuric acid.
- If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous solution with diethyl ether.

- Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude carboxylic acid.
- Purify the product by recrystallization or distillation.

Workflow for Oxidation



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Caption: Workflow for the oxidation of THF-CHO.

Protocol for the Reduction to Tetrahydrofurfuryl Alcohol

This is a general protocol for the reduction of an aldehyde using sodium borohydride.[\[22\]](#)[\[23\]](#)
[\[24\]](#)[\[25\]](#)[\[26\]](#)

Materials:

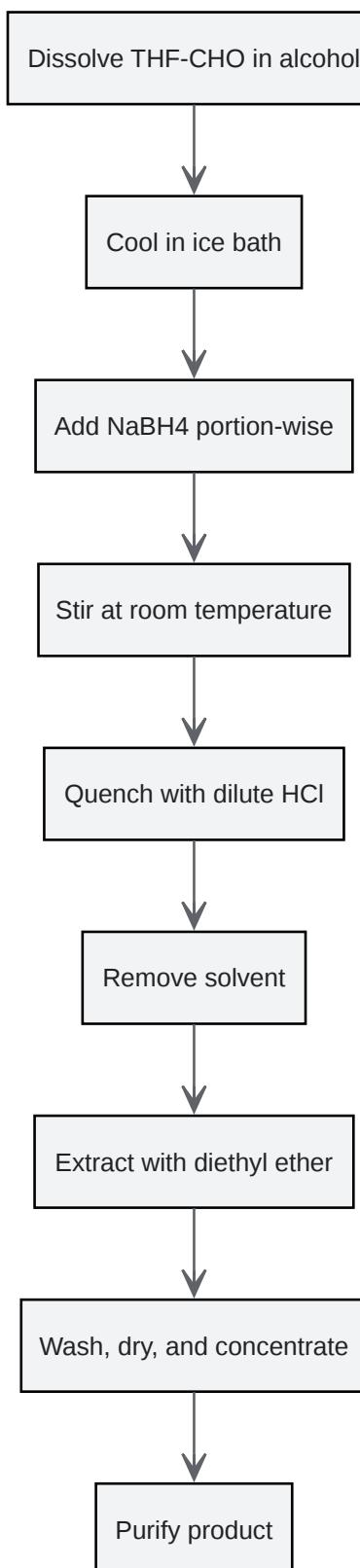
- **Tetrahydrofuran-2-carbaldehyde**
- Sodium borohydride (NaBH₄)
- Methanol or Ethanol
- Dilute hydrochloric acid (HCl)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

- Dissolve **tetrahydrofuran-2-carbaldehyde** in methanol or ethanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride in small portions with stirring.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).
- Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

- Remove the bulk of the alcohol solvent under reduced pressure.
- Extract the aqueous residue with diethyl ether.
- Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude alcohol.
- Purify the product by distillation.

Workflow for Reduction



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Caption: Workflow for the reduction of THF-CHO.

Protocol for the Wittig Reaction

This is a general protocol for a Wittig reaction.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[15\]](#)[\[23\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Materials:

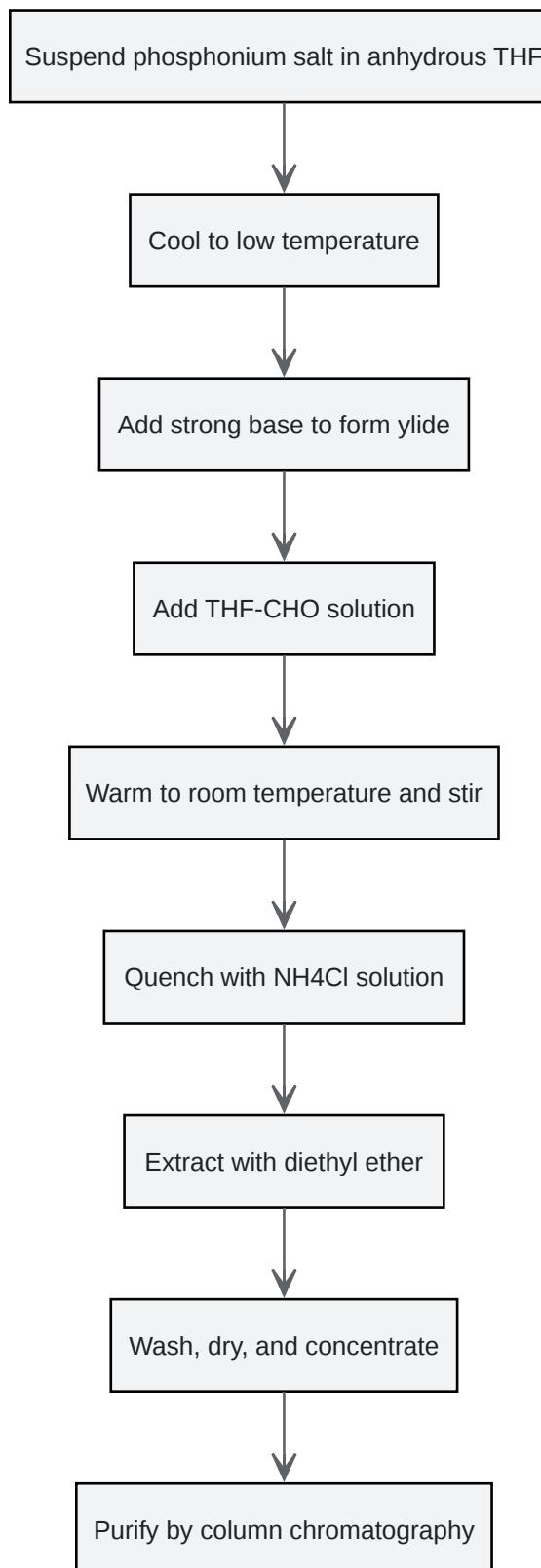
- A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
- A strong base (e.g., n-butyllithium or sodium hydride)
- Anhydrous tetrahydrofuran (THF)
- **Tetrahydrofuran-2-carbaldehyde**
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Brine

Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in anhydrous THF.
- Cool the suspension to 0 °C or -78 °C.
- Slowly add the strong base to generate the ylide (a color change is often observed).
- Stir the ylide solution for a period to ensure complete formation.
- Slowly add a solution of **tetrahydrofuran-2-carbaldehyde** in anhydrous THF to the ylide solution at the same low temperature.
- Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).
- Quench the reaction with saturated aqueous ammonium chloride solution.

- Extract the mixture with diethyl ether.
- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Workflow for Wittig Reaction

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Caption: Workflow for the Wittig reaction of THF-CHO.

Safety and Handling

Tetrahydrofuran-2-carbaldehyde is a chemical that should be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed and causes serious eye irritation.[[17](#)]
- Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

Tetrahydrofuran-2-carbaldehyde is a valuable and versatile chemical intermediate. Its unique combination of a cyclic ether and an aldehyde functional group provides a platform for a wide range of chemical transformations. This guide has summarized its key physical and chemical properties, provided an overview of its spectroscopic characteristics, and detailed its primary modes of reactivity. The included experimental protocols offer a starting point for the practical application of this compound in a research and development setting. As with all chemical reagents, proper safety precautions are paramount for its handling and use.

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